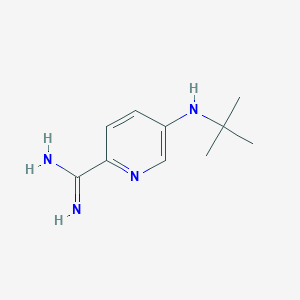

5-(tert-Butylamino)pyridine-2-carboximidamide

Description

Properties

IUPAC Name |

5-(tert-butylamino)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7/h4-6,14H,1-3H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSIPMILLUANMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=C(C=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylamino)pyridine-2-carboximidamide typically involves the reaction of 5-bromo-2-chloropyridine with tert-butylamine, followed by the introduction of the carboximidamide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylamino)pyridine-2-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The tert-butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Scaffold

5-(tert-Butylamino)pyridine-2-carboximidamide serves as a promising scaffold for the development of new pharmaceuticals. Its structural features, including the pyridine ring and carboximidamide functional group, are conducive to interactions with biological targets, making it a candidate for further modifications to enhance its pharmacological properties.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors or modulators. The presence of hydroxyl and amino groups facilitates hydrogen bonding, which can improve binding affinity to target biomolecules. This mechanism is crucial in the design of inhibitors for various enzymes involved in disease processes.

Antiviral Activity

SARS-CoV-2 Protease Inhibition

Recent studies have highlighted the potential of related compounds as noncovalent inhibitors of the SARS-CoV-2 3CL protease, which is critical for viral replication. The optimization of such compounds through structure-based drug design strategies has shown promising antiviral activity in vitro, suggesting that similar derivatives could be explored for therapeutic use against COVID-19 .

Cancer Research

Histone Deacetylase Inhibition

The compound is also being investigated within the context of cancer therapy, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a significant role in cancer treatment by altering gene expression and promoting apoptosis in cancer cells. Compounds with structural similarities to this compound have been noted for their potential as selective HDAC inhibitors, which could lead to reduced side effects compared to existing therapies .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be achieved through various organic chemistry methods, including reactions involving pyridine derivatives and tert-butylamine under controlled conditions. Understanding the synthetic routes is essential for scaling production and exploring modifications that could enhance biological activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(tert-Butylamino)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

N'-(3-Pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (BPMS)

1,3-Dimethyl-8-(2-pyrrolidin-1-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one (BPMS1)

5-(Furan-2-yl)pyridine-2-carboximidamide hydrochloride .

Table 1: Comparative Analysis of Key Features

Key Differences and Implications

Bioactivity: BPMS and BPMS1 exhibit low IC₅₀ values for DBH inhibition, indicating high potency for hypertension management . The tert-butyl group in this compound may enhance metabolic stability compared to BPMS’s isoquinoline moiety or BPMS1’s purinone scaffold .

Pharmacokinetics: BPMS and BPMS1 demonstrate blood-brain barrier (BBB) penetration, a critical feature for central nervous system-targeted therapies .

Safety: BPMS and BPMS1 are explicitly noted as non-hemolytic and non-toxic to vital organs .

Biological Activity

5-(tert-Butylamino)pyridine-2-carboximidamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is believed to interact with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the carboximidamide group allows for interactions with active sites on proteins, influencing various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound often exhibit significant enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit ribonucleotide reductase activity, which is crucial in DNA synthesis and repair.

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5-(methylamino)-pyridine-2-carboxaldehyde | 1.3 | Ribonucleotide reductase |

| 5-(ethylamino)-pyridine-2-carboxaldehyde | 1.0 | Ribonucleotide reductase |

| 5-(allylamino)-pyridine-2-carboxaldehyde | 1.4 | Ribonucleotide reductase |

These compounds produced significant effects in vivo, prolonging survival in leukemia-bearing mice, demonstrating the potential therapeutic applications of such pyridine derivatives .

Binding Affinity Studies

Binding affinity studies have shown that this compound may exhibit selective binding to certain receptors. For example, receptor binding assays using cloned human brain receptors have highlighted its potential as a selective adenosine receptor antagonist .

Therapeutic Applications

- Cancer Treatment : The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy. For instance, its structural analogs have been studied for their effects on histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

- Neurological Disorders : Given its interaction with adenosine receptors, there is potential for exploring this compound in the context of neurological disorders where adenosine signaling is disrupted .

Recent Research Insights

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. These investigations aim to optimize its pharmacological profile by modifying functional groups to enhance efficacy and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.